molecular formula C12H10N4OS B6462692 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2548988-75-4

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6462692
CAS No.: 2548988-75-4
M. Wt: 258.30 g/mol
InChI Key: ODRIXEFCYKQYAZ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex heterocyclic compound Known for its significant chemical properties, this compound has been the focus of extensive research in various scientific fields

Properties

IUPAC Name

3-methylsulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-18-12-14-13-10-11(17)15(7-8-16(10)12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIXEFCYKQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves multi-step reactions starting from readily available precursors.

  • Synthetic Routes: : One of the most common synthetic routes begins with the reaction between phenylhydrazine and ethyl acetoacetate, forming a hydrazone intermediate. This is followed by cyclization with thioamide to form the triazole ring. Subsequent reactions with appropriate alkylating agents introduce the methylsulfanyl group.

  • Reaction Conditions: : The reactions are typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Solvents such as ethanol or dimethylformamide (DMF) are often employed, and reactions may be catalyzed by acids or bases depending on the step.

  • Industrial Production Methods: : Industrial production may involve optimization of the laboratory synthesis to large scale with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automation can be used to enhance the efficiency of production.

Chemical Reactions Analysis

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibits a variety of chemical reactivities:

  • Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : The compound can undergo reduction reactions, often targeting the triazole ring or the phenyl group using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group or the triazole ring. Common reagents include halides, amines, and organometallic compounds.

  • Major Products: : Depending on the reaction conditions and reagents used, the major products can include derivatives with modified functional groups, such as sulfoxides, sulfones, or substituted triazoles.

Scientific Research Applications

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has numerous applications across different scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of other heterocyclic compounds and for studying reaction mechanisms.

  • Biology: : Potential use as a probe in biological assays to study enzyme interactions and protein binding due to its unique structure.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : May be used in the production of dyes, pigments, and other materials where complex heterocycles are required.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exerts its effects is primarily through interaction with biological targets:

  • Molecular Targets: : Includes enzymes, receptors, and DNA, where it can act as an inhibitor or modulator.

  • Pathways Involved: : Engages in pathways that regulate cell proliferation, apoptosis, and metabolic processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one stands out due to its unique structural features and versatility in chemical reactions.

  • Similar Compounds: : Other triazolo[4,3-a]pyrazines, such as 3-(methylthio)-7-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, share a similar backbone but differ in their substituents, impacting their reactivity and applications.

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